molecular formula C18H14Cl2N4O2 B10916146 N,N'-bis(4-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(4-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10916146
M. Wt: 389.2 g/mol
InChI Key: ZODCVACWGWRMAG-UHFFFAOYSA-N
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Description

N~3~,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and two carboxamide groups. The unique structure of this compound makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through a nucleophilic aromatic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Groups: The carboxamide groups can be introduced by reacting the intermediate compound with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of N3,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~3~,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N3,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). The compound binds to the active site of EGFR, inhibiting its kinase activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~,N~5~-BIS(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR with high specificity makes it a valuable compound for targeted cancer therapy research.

Properties

Molecular Formula

C18H14Cl2N4O2

Molecular Weight

389.2 g/mol

IUPAC Name

3-N,5-N-bis(4-chlorophenyl)-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C18H14Cl2N4O2/c1-24-16(18(26)22-14-8-4-12(20)5-9-14)10-15(23-24)17(25)21-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,21,25)(H,22,26)

InChI Key

ZODCVACWGWRMAG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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